molecular formula C16H18N2O2 B12828181 (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one

(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one

Cat. No.: B12828181
M. Wt: 270.33 g/mol
InChI Key: OZYLLZJXHIPKGB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinuclidine moiety attached to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one typically involves the reaction of quinuclidine with a suitable chromenone derivative. One common method involves the nucleophilic substitution of a halogenated chromenone with quinuclidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce a variety of substituted quinuclidine-chromenone compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The quinuclidine moiety is known to interact with neurotransmitter receptors, while the chromenone structure can inhibit certain enzymes. These interactions lead to various biological effects, such as antimicrobial activity and potential anticancer properties .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

7-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]chromen-2-one

InChI

InChI=1S/C16H18N2O2/c19-16-4-2-12-1-3-13(9-15(12)20-16)17-14-10-18-7-5-11(14)6-8-18/h1-4,9,11,14,17H,5-8,10H2/t14-/m1/s1

InChI Key

OZYLLZJXHIPKGB-CQSZACIVSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=CC4=C(C=C3)C=CC(=O)O4

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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